![molecular formula C17H17NOS B5143220 5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B5143220.png)
5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one
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Overview
Description
5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one is a compound that features a cyclohexenone core substituted with a phenyl group and a thiophen-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: This can be achieved through the aldol condensation of appropriate precursors.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Thiophen-2-ylmethylamino Group: This can be done through nucleophilic substitution reactions, where the thiophen-2-ylmethylamine reacts with the cyclohexenone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the cyclohexenone to a cyclohexanol derivative.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The thiophene and phenyl groups can engage in π-π interactions, while the amino group can form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-thieno[3,2-c]pyridine
Uniqueness
5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and thiophene rings provides a versatile platform for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
5-phenyl-3-(thiophen-2-ylmethylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-16-10-14(13-5-2-1-3-6-13)9-15(11-16)18-12-17-7-4-8-20-17/h1-8,11,14,18H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINNQTHBLSXAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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